4-Ethoxy-6-methylpyrimidine

Vue d'ensemble

Description

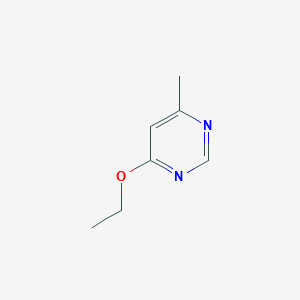

4-Ethoxy-6-methylpyrimidine is an organic compound with the molecular formula C7H10N2O and a molecular weight of 138.17 . It is widely used in scientific research and industrial applications.

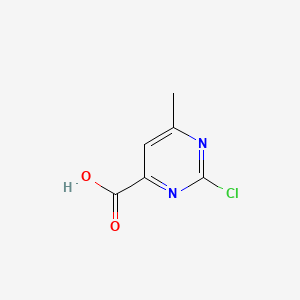

Molecular Structure Analysis

The molecular structure of 4-Ethoxy-6-methylpyrimidine includes a pyrimidine ring with an ethoxy group at the 4-position and a methyl group at the 6-position . The exact structure analysis is not available in the retrieved sources.Physical And Chemical Properties Analysis

4-Ethoxy-6-methylpyrimidine appears as a colorless or white to yellow powder or crystals or liquid . It has a molecular weight of 138.17 . Other physical and chemical properties are not available in the retrieved sources.Applications De Recherche Scientifique

4-Ethoxy-6-methylpyrimidine: A Comprehensive Analysis of Scientific Research Applications

Drug Discovery and Therapeutics: 4-Ethoxy-6-methylpyrimidine may serve as a building block in the synthesis of various drugs. Pyrimidines have been noted for their impact in drug discovery, particularly in areas such as anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus .

Molecular Modeling and Simulation: This compound can be used in computational chemistry for molecular modeling and simulations. Programs like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD utilize such compounds for creating accurate simulation visualizations .

Synthetic Chemistry: In synthetic chemistry, 4-Ethoxy-6-methylpyrimidine is used as a raw material for synthesizing other chemical entities. It can be involved in reactions such as alkylation or as a scaffold for further functionalization .

Proteomics Research: As a specialty product in proteomics research, this compound could be used in the study of proteins and their functions. It may play a role in protein structure determination or interaction studies .

Pharmaceutical Applications: It has certain applications in the pharmaceutical field beyond drug synthesis. It could be involved in research related to drug delivery systems or as an intermediate in pharmaceutical manufacturing processes .

Material Science: Though not directly mentioned in the search results, pyrimidine derivatives are often explored for their potential applications in material science, such as in the development of new polymers or coatings.

Agricultural Chemistry: Similarly, pyrimidine compounds can be investigated for their use in agricultural chemistry, possibly as precursors to pesticides or herbicides.

Biochemical Research: Lastly, 4-Ethoxy-6-methylpyrimidine might be used in biochemical research to study various biochemical pathways or reactions where pyrimidine rings are involved.

MDPI - Recent Advances in Pyrimidine-Based Drugs Ambeed - 4-Ethoxy-6-methylpyrimidine ChemBK - 4-Ethoxy-6-methylpyrimidine Santa Cruz Biotechnology - 4-Ethoxy-6-methylpyrimidine

Safety and Hazards

Propriétés

IUPAC Name |

4-ethoxy-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-3-10-7-4-6(2)8-5-9-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDRYHLVZLBDNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505036 | |

| Record name | 4-Ethoxy-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-6-methylpyrimidine | |

CAS RN |

4718-50-7 | |

| Record name | 4-Ethoxy-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

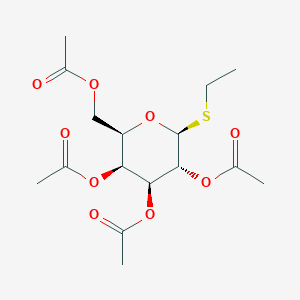

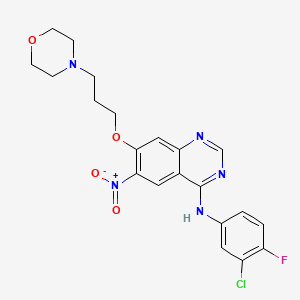

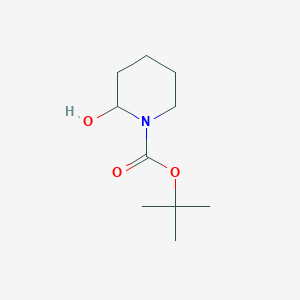

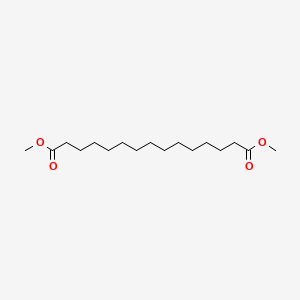

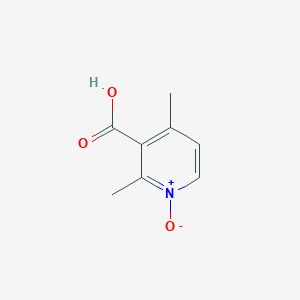

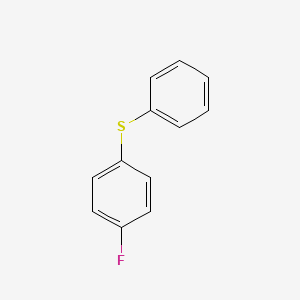

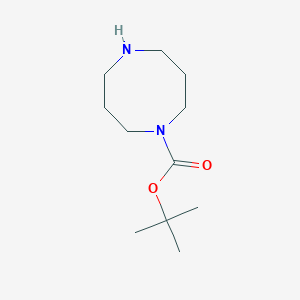

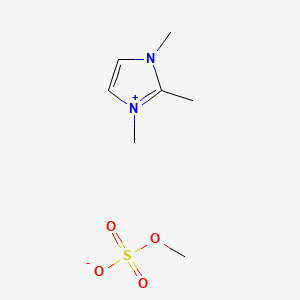

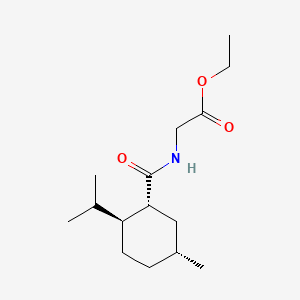

Feasible Synthetic Routes

Q & A

Q1: How does 4-ethoxy-6-methylpyrimidine react with dimethyl acetylenedicarboxylate (DMAD)?

A: 4-Ethoxy-6-methylpyrimidine 1-oxide reacts with DMAD through a 1,3-dipolar cycloaddition reaction. [] This forms dimethyl α-oxo-α'-(4-ethoxy-6-methyl-2-pyrimidinyl) succinate, which readily hydrolyzes to form methyl 4-ethoxy-6-methyl-2-pyrimidineacetate. [] This highlights the ability of 4-ethoxy-6-methylpyrimidine 1-oxide to participate in cycloaddition reactions, leading to the formation of complex pyrimidine derivatives.

Q2: Does the reaction outcome of 4-ethoxy-6-methylpyrimidine 1-oxide with electrophilic reagents vary?

A: Yes, the reaction outcome can vary depending on the electrophilic reagent. For instance, while 4-ethoxy-6-methylpyrimidine 1-oxide reacts with phenyl isocyanate to yield 2-anilino-4-ethoxy-6-methylpyrimidine and 1,3-diphenyl-1-(4-ethoxy-6-methyl-2-pyrimidinyl) urea, the reaction with phenyl isothiocyanate yields 7-methyl-3-phenyl-2,3-dihydrooxazolo[4,5-d]pyrimidine-2-thione. [] This difference in reactivity highlights the influence of the electrophile structure on the reaction pathway and the resulting pyrimidine derivative formed.

Q3: Can 4-ethoxy-6-methylpyrimidine 1-oxide be used to synthesize aldehydes?

A: Yes, 4-ethoxy-6-methylpyrimidine 1-oxide reacts with enamines like 1-morpholino-1-isobutene in the presence of benzoyl chloride to yield α,α-dimethyl-(4,6-disubstituted 2-pyrimidine) acetaldehyde. [] This reaction demonstrates the versatility of 4-ethoxy-6-methylpyrimidine 1-oxide as a starting material for synthesizing various pyrimidine derivatives, including aldehydes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Disodium 2-[4-[[1-[[(2-methoxy-5-methyl-4-sulphonatophenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]-6-methylbenzothiazole-7-sulphonate](/img/structure/B1589827.png)